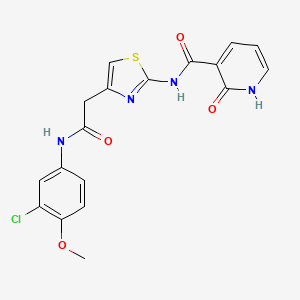
2-Aminooxy-4-methylpentanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds, such as 5-Amino-4-oxopentanoic acid hydrochloride, involves steps like esterification and bromination, followed by reactions with potassium phthalimide in the presence of DMF, and acidolysis yielding an overall efficiency of 44% (Lin Yuan, 2006). Such methodologies offer insights into the potential synthetic routes for 2-Aminooxy-4-methylpentanoic acid;hydrochloride, highlighting the complexity and efficiency challenges in organic synthesis.
Molecular Structure Analysis
Studies on molecular structures, such as the crystal structure analysis of (2S,3S)-2-amino-3-methylpentanoic acid, reveal the importance of hydrogen bonding and molecular packing in determining the compound's physical properties (S. Curland, E. Meirzadeh, Y. Diskin‐Posner, 2018). These insights are crucial for understanding the behavior of 2-Aminooxy-4-methylpentanoic acid;hydrochloride in various solvents and conditions.
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds can be explored through specific reactions, such as the oxidative rearrangement of oxazoline-oxazinone, demonstrating a pathway to synthesize valuable fluorinated amino acids (Julie A Pigza, T. Quach, T. Molinski, 2009). These methods and the resulting chemical transformations provide a foundation for predicting the reactivity of 2-Aminooxy-4-methylpentanoic acid;hydrochloride.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are often determined by the molecular configuration and intermolecular forces. The study of diastereoisomeric molecular compounds of amino acids sheds light on how stereochemistry influences physical properties (T. Yajima et al., 2009).
Chemical Properties Analysis
The chemical properties of amino acid derivatives, including acidity, basicity, and reactivity towards various reagents, can be inferred from detailed studies on compounds like 4-amino-3phenylbutanoic acid hydrochloride (O. S. Vasil'eva et al., 2016). These studies help in understanding the potential applications and reactions 2-Aminooxy-4-methylpentanoic acid;hydrochloride might undergo.
Applications De Recherche Scientifique
1. Coordination Compounds in Spectroscopy
A study by Warnke and Trojanowska (1993) investigated the 1H NMR spectra of 2-aminooxypropanoic acid, its methyl ester, and their hydrochlorides. This research explored the interaction of these compounds with palladium(II), revealing that 2-aminooxypropanoic acid forms a chelate with the metal, a significant finding in the field of coordination chemistry and spectroscopy (Warnke & Trojanowska, 1993).
2. Stereoselective Synthesis in Medicinal Chemistry
Giordano, Spinella, and Sodano (1999) conducted stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid, a constituent of the antitumor antibiotic bleomycin A2. This research contributes to the understanding of the stereochemistry of amino acids in medicinal compounds (Giordano, Spinella, & Sodano, 1999).
3. Resolution of Amino Acids in Biochemistry
Shimohigashi, Lee, and Izumiya (1976) focused on the preparation of L-2-Amino-5-arylpentanoic Acids, significant in the study of AM-toxins. This research enhances the understanding of amino acid synthesis and resolution, crucial in biochemistry (Shimohigashi, Lee, & Izumiya, 1976).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-aminooxy-4-methylpentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-4(2)3-5(10-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNUYELUZFQTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)ON.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminooxy-4-methylpentanoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)



![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)